5-(4-Cyclohexylanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 5-(4-Cyclohexylanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 22123-83-7
VCID: VC16163793
InChI: InChI=1S/C21H23N3O/c25-21-15-20(23-24(21)19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,22,23)
SMILES:
Molecular Formula: C21H23N3O
Molecular Weight: 333.4 g/mol

5-(4-Cyclohexylanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 22123-83-7

Cat. No.: VC16163793

Molecular Formula: C21H23N3O

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Cyclohexylanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one - 22123-83-7

Specification

CAS No. 22123-83-7
Molecular Formula C21H23N3O
Molecular Weight 333.4 g/mol
IUPAC Name 5-(4-cyclohexylphenyl)imino-2-phenylpyrazolidin-3-one
Standard InChI InChI=1S/C21H23N3O/c25-21-15-20(23-24(21)19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,22,23)
Standard InChI Key QKUSSWRSHPNKKR-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=CC=C(C=C2)N=C3CC(=O)N(N3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C21H23N3O and a molecular weight of 333.43 g/mol. Its IUPAC name reflects the substitution pattern:

  • Pyrazol-3-one core: A five-membered ring with two adjacent nitrogen atoms and a ketone group.

  • 4-Cyclohexylanilino group: A cyclohexyl-substituted aniline moiety attached to the 5-position.

  • 2-Phenyl group: A benzene ring at the 2-position .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H23N3O
Molecular Weight333.43 g/mol
CAS Registry Number22123-83-7
SynonymsSTK382949, AKOS005451845

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via Knoevenagel condensation, a common method for pyrazolone derivatives:

  • Base-Catalyzed Condensation: Reacting 3-methyl-1-phenylpyrazol-5-one with 4-cyclohexylaniline in the presence of piperidine or ethanol .

  • Cyclization: Intermediate formation of a Schiff base followed by cyclization under acidic or thermal conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CondensationEthanol, piperidine, 0°C, 24 h70–92%
PurificationRecrystallization (ethanol)>95%

Reactivity and Functionalization

  • Electrophilic Substitution: The enolic -OH group at the 3-position participates in alkylation or azo coupling reactions .

  • Nucleophilic Aromatic Substitution: The anilino group enables further derivatization, such as sulfonation or halogenation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water .

  • Stability: Sensitive to oxidative degradation; requires storage under inert gas at <15°C .

CompoundActivity (IC50/EC50)Target Organism
Edaravone (Analog)10 µMReactive oxygen species
STK382949 (This study)PendingUnder investigation

Applications in Material Science

Dye Synthesis

  • Azo Dyes: The anilino group facilitates diazo coupling, producing yellow to orange pigments .

  • Solvent Yellow 16: A related compound used in textiles and plastics .

Coordination Chemistry

  • Metal Complexation: The enolic oxygen and anilino nitrogen act as ligands for transition metals (e.g., Cu²+, Fe³+) .

Future Directions and Research Gaps

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Target Identification: High-throughput screening for anticancer or antiviral activity .

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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